(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE
Description
(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydrothiophene ring, an ethoxyphenyl group, and an allyl amine group, making it a unique molecule for research and industrial purposes.
Properties
IUPAC Name |
(3S,4R)-4-(4-ethoxyphenyl)sulfonyl-1,1-dioxo-N-prop-2-enylthiolan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5S2/c1-3-9-16-14-10-22(17,18)11-15(14)23(19,20)13-7-5-12(6-8-13)21-4-2/h3,5-8,14-16H,1,4,9-11H2,2H3/t14-,15-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJKQZAZKXGZHQP-GJZGRUSLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)C2CS(=O)(=O)CC2NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)[C@H]2CS(=O)(=O)C[C@@H]2NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, including the formation of the tetrahydrothiophene ring, sulfonylation, and the introduction of the allyl amine group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The allyl amine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, and substituted amines, which can be further utilized in various chemical processes.
Scientific Research Applications
(3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrahydrothiophene derivatives with sulfonyl and amine groups. Examples include:
- (3S,4R)-N-benzyl-4-[(4-ethoxyphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
- (3S,4R)-N-cycloheptyl-4-[(4-ethoxyphenyl)sulfonyl]tetrahydrothiophen-3-amine 1,1-dioxide
Uniqueness
The uniqueness of (3R4S)-3-(4-ETHOXYBENZENESULFONYL)-4-[(PROP-2-EN-1-YL)AMINO]-1LAMBDA6-THIOLANE-11-DIONE lies in its specific structural features, such as the allyl amine group and the ethoxyphenyl sulfonyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
